Product packaging for BAY1238097(Cat. No.:)

BAY1238097

Cat. No.: B1191586
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BAY1238097 is a potent synthetic small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins . It functions as an epigenetic "reader" by selectively binding to the acetyl-lysine binding pockets of BET bromodomains, including BRD2, BRD3, BRD4, and BRDT . This mechanism disrupts the interaction between BET proteins and acetylated histones, leading to the suppression of key oncogenic transcription programs and demonstrating antiproliferative effects in preclinical models of lymphoma and other cancers . A first-in-human Phase I clinical trial (NCT02369029) was conducted to evaluate this compound in patients with advanced malignancies . The study was prematurely terminated during the dose-escalation phase due to unexpected severe toxicities that occurred at doses below the target exposure threshold required for efficacy . Consequently, the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) were never established . Further analysis suggested that some of the observed toxicities, such as severe pain, might be related to an off-target effect involving binding to the adenosine receptor . Despite its clinical termination, this compound remains a valuable tool compound for scientific research . It provides researchers with a potent and selective chemical probe to further investigate the complex biology of BET inhibition, explore mechanisms of on-target and off-target toxicity, and study combination therapeutic strategies in a controlled laboratory setting . Please note: This product is designated For Research Use Only (RUO). It is strictly not intended for any human or veterinary diagnostic, therapeutic, or any other clinical use.

Properties

Molecular Formula

C₂₇H₂₄F₅N₅O₃

Appearance

Solid powder

Synonyms

BAY1238097;  BAY-1238097;  BAY 1238097;  BAY12-38097;  BAY-12-38097;  BAY 12-38097.; Unknown (as of 1/11/2016).

Origin of Product

United States

Molecular and Cellular Mechanism of Action of Bay1238097

Target Identification and Selectivity Profile

BAY1238097 primarily targets the BET family proteins, which include BRD2, BRD3, BRD4, and BRDT. ontosight.aicancer.govmdpi.comresearchgate.net These proteins are characterized by the presence of two N-terminal bromodomains, BD1 and BD2, which are responsible for recognizing and binding to acetylated lysine (B10760008) residues on histones. mdpi.com

BET Family Proteins (BRD2, BRD3, BRD4, BRDT) as Primary Molecular Targets

The BET family proteins act as epigenetic readers, binding to acetylated proteins, including histones H3 and H4, particularly at super-enhancers. mdpi.comresearchgate.net This binding facilitates the recruitment of transcriptional machinery, thereby regulating gene expression. ontosight.aicancer.gov this compound is designed to interfere with this interaction. ontosight.aicancer.gov

Binding Affinity and Selectivity for Bromodomains (e.g., BRD4 BD1/BD2)

This compound exhibits potent inhibitory activity against BET bromodomains. In a TR-FRET assay using BRD4 bromodomain 1 and an acetylated histone H4 peptide, this compound showed strong inhibitory activity with an IC₅₀ value below 100 nM. researchgate.netaacrjournals.orgmedchemexpress.comtargetmol.com

Further analysis using a NanoBRET assay demonstrated the binding affinity and selectivity of this compound for different BET family members. The interaction with histone H4 was inhibited with varying IC₅₀ values, indicating selectivity for BRD4. researchgate.netaacrjournals.orgmedchemexpress.comprobechem.com

BET Protein IC₅₀ (NanoBRET assay) Selectivity vs. BRD4
BRD4 63 nM 1x
BRD3 609 nM ~10-fold
BRD2 2430 nM ~39-fold

researchgate.netaacrjournals.orgmedchemexpress.comprobechem.comnih.govacs.org

Studies have also investigated the affinity of this compound for the individual bromodomains of BRD4. IC₅₀ values of 47 nM for BRD4 BD1 and 295 nM for BRD4 BD2 have been reported, indicating a preference for the BD1 domain. aacrjournals.org

Prevention of Protein-Protein Interaction between BET Proteins and Acetylated Histones

A key aspect of this compound's mechanism is its ability to prevent the interaction between BET proteins and acetylated histones. cancer.govguidetopharmacology.orgguidetoimmunopharmacology.org By binding to the acetylated lysine recognition motifs on the bromodomains, this compound competitively inhibits the binding of BET proteins to acetylated histone tails. ontosight.aicancer.gov This disruption is central to its downstream effects on gene expression. cancer.gov

Epigenetic Modulatory Activity

The binding of this compound to BET bromodomains leads to significant epigenetic modulation, primarily through the displacement of BET proteins from chromatin and subsequent effects on gene expression.

Displacement of BET Proteins from Chromatin

This compound displaces BET proteins, particularly BRD4, from chromatin. ontosight.aiacs.orgoncotarget.comresearchgate.netaacrjournals.org Chromatin immunoprecipitation (ChIP) experiments have shown that this compound prevents the binding of BRD4 to regulatory regions of genes, such as the c-Myc oncogene. researchgate.netaacrjournals.orgaacrjournals.orgtandfonline.com This displacement is a direct consequence of this compound competing for the binding sites on the BET bromodomains that would normally be occupied by acetylated histones. ontosight.aicancer.gov The displacement of BRD4 from chromatin, especially at super-enhancers, is associated with the anti-proliferative activity observed in various cancer models. aacrjournals.orgnih.gov

Impact on Histone Acetylation Marks

While this compound primarily targets the "readers" of histone acetylation marks (the BET proteins), its action indirectly impacts the downstream effects associated with these marks. By displacing BET proteins, which are recruited by acetylated histones, this compound disrupts the link between histone acetylation and the recruitment of transcriptional machinery. ontosight.aicancer.gov This can lead to changes in the expression of genes that are regulated by BET proteins, including those involved in cell proliferation and other cellular processes. researchgate.netaacrjournals.orgmedchemexpress.com Gene expression profiling studies have revealed that this compound treatment leads to the downregulation of various genes, including oncogenic transcription factors like c-Myc. researchgate.netaacrjournals.orgmedchemexpress.comaacrjournals.org

Downstream Transcriptional Regulation

This compound's primary mechanism involves the disruption of BET protein binding to chromatin, which in turn leads to significant alterations in gene expression profiles. ontosight.aiguidetomalariapharmacology.org This transcriptional modulation affects several key biological processes, including the regulation of oncogenic genes, signaling pathways, cell cycle, and chromatin structure. tandfonline.comnih.govcornell.edu

Modulation of Oncogenic Gene Expression (e.g., MYC, E2F1)

This compound has been shown to decrease the expression of key oncogenes, including MYC and E2F1. nih.govcornell.eduunil.ch MYC is a transcription factor frequently dysregulated in various cancers, promoting cell growth and proliferation. tandfonline.commdpi.comcsic.es E2F1 is another crucial transcription factor involved in regulating genes essential for DNA replication and cell cycle progression. nih.gov Studies have indicated that MYC is required for the interaction of E2F1 with gene promoters, linking growth-competent states with the activation of DNA replication genes. nih.gov this compound's ability to downregulate MYC and E2F1 contributes to its anti-proliferative activity. unil.charctomsci.comglpbio.com

Regulation of Cell Cycle-Related Genes

This compound influences the regulation of genes involved in the cell cycle. tandfonline.comnih.govcornell.edu BET proteins themselves act as regulators of the cell cycle, with BRD4, for instance, promoting progression through different cell cycle phases. tandfonline.com By inhibiting BET proteins, this compound disrupts the expression of genes necessary for cell cycle progression, which can lead to cell cycle arrest and inhibition of proliferation. tandfonline.comcsic.esarctomsci.comglpbio.com

Impact on Chromatin Structure and Function

BET proteins are transcriptional regulators that bind to acetylated lysines on histones, playing a role in regulating chromatin structure and function. guidetomalariapharmacology.orgcancer.gov This interaction is crucial for chromatin remodeling and the expression of certain genes. guidetomalariapharmacology.orgcancer.govnumberanalytics.com this compound, by preventing the interaction between BET proteins and acetylated histones, disrupts chromatin remodeling and inhibits the expression of growth-promoting genes. guidetomalariapharmacology.orgcancer.gov Gene expression profiling confirms that this compound impacts chromatin structure. nih.govcornell.edu

Upregulation of Specific Genes (e.g., HEXIM1, CCL5, CDKN2C, CD69, JUN, MKNK2)

Here is a table summarizing some of the upregulated genes:

GeneDescription
HEXIM1Hexameric repeat-containing protein 1; involved in P-TEFb regulation. aacrjournals.org
CCL5Chemokine (C-C motif) ligand 5; involved in immune responses. guidetomalariapharmacology.orgglpbio.com
CDKN2CCyclin dependent kinase inhibitor 2C; involved in cell cycle regulation. guidetomalariapharmacology.orgglpbio.com
CD69CD69 molecule; involved in lymphocyte activation. guidetomalariapharmacology.orgglpbio.com
JUNJun proto-oncogene, AP-1 transcription factor subunit. guidetomalariapharmacology.orgglpbio.com
MKNK2MAP kinase interacting serine/threonine kinase 2. guidetomalariapharmacology.orgglpbio.com

Downregulation of Specific Genes (e.g., BTK, CCDC86, CCND2, CD19, CD27, FAIM, FCMR (FAIM3), IL7R, IRAK1, MAPK13, MYB, MYC, PDE4B, TNFRSF13B, TNFRSF17)

Conversely, a significant number of genes are downregulated in response to this compound treatment. These include BTK, CCDC86, CCND2, CD19, CD27, FAIM, FCMR (FAIM3), IL7R, IRAK1, MAPK13, MYB, MYC, PDE4B, TNFRSF13B, and TNFRSF17. guidetomalariapharmacology.orgglpbio.comctdbase.orgtargetmol.commedchemexpress.comapp17.com The downregulation of these genes contributes to the anti-proliferative and other cellular effects of this compound, impacting pathways involved in cell survival, proliferation, and signaling. guidetomalariapharmacology.orgglpbio.comctdbase.orgtargetmol.commedchemexpress.comapp17.com Notably, MYC is listed as both modulated and downregulated, indicating a primary effect of BET inhibition on reducing MYC expression. mdpi.comcsic.esarctomsci.comglpbio.com

Here is a table summarizing some of the downregulated genes:

GeneDescription
BTKBruton tyrosine kinase; involved in B cell development and signaling. guidetomalariapharmacology.orgglpbio.comtargetmol.com
CCDC86Coiled-coil domain containing 86. guidetomalariapharmacology.orgglpbio.comtargetmol.com
CCND2Cyclin D2; involved in cell cycle progression. guidetomalariapharmacology.orgglpbio.comtargetmol.com
CD19CD19 molecule; a B lymphocyte marker. guidetomalariapharmacology.orgglpbio.comtargetmol.com
CD27CD27 molecule; involved in lymphocyte activation and survival. guidetomalariapharmacology.orgglpbio.comtargetmol.com
FAIMFas apoptotic inhibitory molecule. guidetomalariapharmacology.orgglpbio.comtargetmol.com
FCMR (FAIM3)Fc fragment of IgM receptor (Fas apoptotic inhibitory molecule 3). guidetomalariapharmacology.orgglpbio.comtargetmol.commedchemexpress.com
IL7RInterleukin 7 receptor alpha; involved in lymphocyte development. guidetomalariapharmacology.orgglpbio.comtargetmol.com
IRAK1Interleukin 1 receptor associated kinase 1; involved in TLR signaling. guidetomalariapharmacology.orgglpbio.comtargetmol.com
MAPK13Mitogen-activated protein kinase 13. guidetomalariapharmacology.orgglpbio.comtargetmol.com
MYBMYB proto-oncogene, transcription factor. guidetomalariapharmacology.orgglpbio.comtargetmol.com
MYCMYC proto-oncogene, bHLH transcription factor. guidetomalariapharmacology.orgglpbio.comtargetmol.com
PDE4BPhosphodiesterase 4B. guidetomalariapharmacology.orgglpbio.comtargetmol.com
TNFRSF13BTNF receptor superfamily member 13B; involved in B cell survival. guidetomalariapharmacology.orgglpbio.comtargetmol.com
TNFRSF17TNF receptor superfamily member 17; involved in B cell function. guidetomalariapharmacology.orgglpbio.comtargetmol.com

Preclinical Efficacy of Bay1238097 in Disease Models

Hematological Malignancies

BAY1238097 has demonstrated strong anti-proliferative activity in preclinical models of acute myeloid leukemia (AML) and multiple myeloma (MM). medchemexpress.comglpbio.com

Acute Myeloid Leukemia (AML) Models

This compound has shown significant activity in both in vitro and in vivo AML models. medchemexpress.comglpbio.com

In in vitro studies, this compound exhibits strong inhibitory activity against AML cell lines. It has an IC50 value of less than 100 nM in a TR-FRET assay using BET BRD4 bromodomain 1 and an acetylated peptide derived from histone H4. medchemexpress.comglpbio.comaacrjournals.org In a NanoBRET assay, this compound inhibited the interaction between BRD4 and H4 with an IC50 of 63 nM, demonstrating selectivity for BRD4 over BRD3 (IC50=609 nM) and BRD2 (IC50=2430 nM). medchemexpress.comglpbio.comaacrjournals.org A strong reduction in cell proliferation has been observed in treated MOLM-13 AML cell lines. aacrjournals.orgresearchgate.net

Here is a summary of in vitro inhibitory activity:

Assay TypeTargetIC50 (nM)
TR-FRETBET (BRD4 bromodomain 1)< 100
NanoBRETBRD4 + H463
NanoBRETBRD3 + H4609
NanoBRETBRD2 + H42430

In in vivo AML xenograft models, this compound has demonstrated strong efficacy. Studies using THP-1, MOLM-13, and KG-1 models showed tumor growth inhibition with T/C (Treatment/Control) values ranging between 13% and 20%. medchemexpress.comglpbio.comaacrjournals.orgresearchgate.netmedchemexpress.com

Here is a summary of in vivo efficacy in AML xenograft models:

ModelT/C (%)
THP-113 - 20
MOLM-1313 - 20
KG-113 - 20

Treatment with this compound leads to a strong reduction of c-Myc transcript and protein levels in treated AML cell lines, including MOLM-13. aacrjournals.orgresearchgate.net Chromatin immunoprecipitation (ChIP) experiments in these models have revealed that this compound prevents the binding of BRD4 to the regulatory regions of c-Myc. aacrjournals.orgresearchgate.net This downregulation of c-Myc and its downstream transcriptome is considered a key mechanism for the anti-proliferative activity observed in AML models. medchemexpress.comglpbio.comaacrjournals.orgtargetmol.com Gene expression profiling in treated models has shown substantial effects on genes involved in cell proliferation. aacrjournals.org

In vivo Anti-tumor Efficacy in Xenograft Models (e.g., THP-1, MOLM-13, KG-1)

Multiple Myeloma (MM) Models

This compound has also shown activity in preclinical models of multiple myeloma. medchemexpress.comglpbio.comaacrjournals.orgresearchgate.net

This compound exhibits strong anti-proliferative activity in MM models, including the MOLP-8 cell line. medchemexpress.comglpbio.comaacrjournals.orgresearchgate.net Similar to AML models, a strong reduction of c-Myc transcript and protein levels has been observed in treated MOLP-8 cells. aacrjournals.orgresearchgate.net

In vivo Anti-tumor Efficacy in Xenograft Models (e.g., IGH-cyclin D1 translocated MOLP-8, FGFR/MMSET translocated NCIH929)

This compound has demonstrated significant in vivo efficacy in multiple myeloma (MM) models. In a human IGH-cyclin D1 translocated MOLP-8 model, this compound showed potent efficacy with a Tumor/Control (T/C) ratio of 3%. In contrast, standard-of-care agents like bortezomib (B1684674) and lenalidomide (B1683929) were either inactive or exhibited poor activity in this model. aacrjournals.orgresearchgate.netresearchgate.netglpbio.com this compound was also active against the FGFR/MMSET translocated NCIH929 model, showing a T/C of 19% compared to 49% for standard-of-care treatment. researchgate.netresearchgate.net

Associated Downregulation of c-Myc Levels and Transcriptome

A key mechanism of action for this compound involves the downregulation of c-Myc levels and its downstream transcriptome. researchgate.netaacrjournals.orgglpbio.commedchemexpress.comtargetmol.com Studies in cell lines, such as the multiple myeloma cell line MOLP-8, have shown a strong reduction of c-Myc transcript and protein levels following treatment with this compound. researchgate.netaacrjournals.org Chromatin immunoprecipitation (ChIP) experiments in these models have revealed that this compound prevents the binding of BRD4 to c-Myc regulatory regions, contributing to the observed downregulation. researchgate.netaacrjournals.org Gene expression profiling has indicated that this compound targets pathways including NFKB/TLR/JAK/STAT, MYC, and E2F1-regulated genes, as well as those involved in cell cycle regulation and chromatin structure. nih.govtandfonline.com

Lymphoma Models

This compound has shown promising preclinical activity in lymphoma models. nih.gov

Diffuse Large B Cell Lymphoma (DLBCL)

Diffuse Large B Cell Lymphoma (DLBCL) has been a focus of preclinical investigation for this compound.

This compound has exhibited anti-proliferative activity in a broad panel of lymphoma-derived cell lines. nih.gov Across these cell lines, the median 50% inhibitory concentration (IC50) of this compound ranged between 70 and 208 nmol/l. nih.gov In GCB DLBCL cells, this compound affects gene expression, leading to the downregulation of genes such as BTK, CCND2, CD19, MYC, and others, while upregulating genes like CCL5 and CDKN2C. glpbio.commedchemexpress.com

Strong anti-tumor efficacy has been observed with this compound as a single agent in vivo in two diffuse large B cell lymphoma models. nih.govresearchgate.net

In vitro Anti-proliferative Activity in Cell Lines

Solid Tumors

Preclinical studies have also explored the efficacy of this compound in solid tumor models, including melanoma and lung tumors. researchgate.netaacrjournals.orgresearchgate.net this compound was evaluated in vitro against a panel of melanoma cell lines, demonstrating effectiveness in both BRAF wild-type and BRAF mutant models. aacrjournals.orgresearchgate.net In vivo studies showed efficacy against the B16/F10 syngeneic melanoma model and a patient-derived melanoma model resistant to dacarbazine. aacrjournals.orgresearchgate.net Potent efficacy was also observed in the human LOX-IMVI melanoma model. aacrjournals.orgresearchgate.net In lung cancer, this compound was active in KRAS mutant non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) models in vitro, with IC50 values below 1 μM. aacrjournals.org In vivo, it showed strong anti-tumor activity in NSCLC and SCLC xenograft models. aacrjournals.orgresearchgate.net

Pancreatic Ductal Adenocarcinoma (PDAC) Models

PDAC is a highly aggressive malignancy frequently characterized by KRAS mutations. Preclinical studies have assessed the efficacy of this compound in PDAC models harboring these mutations.

In genetic mouse models of KRAS-driven PDAC, treatment with this compound resulted in a significant reduction in tumor burden, including decreased tumor area and grade. While the therapeutic impact was observed, it was noted to be less dramatic compared to NSCLC models, potentially due to intrinsic differences in cell sensitivity or the influence of the characteristic stromal fibro-inflammatory reaction in PDAC tumors affecting drug penetration.

In vitro studies using a panel of human RAS-mutated PDAC cell lines demonstrated that this compound caused a reduction in cell number within the nanomolar range. This indicates direct anti-proliferative activity of the compound against human PDAC cells.

PDAC Cell LineIn vitro Sensitivity (IC50, µM) (Example Mouse-Derived)
mPDAC 1.10.236
mPDAC 1.20.150

The anti-tumorigenic effect of BET inhibition has often been linked to the downregulation of MYC. In PDAC cells, while this compound treatment did decrease MYC expression in some cell lines, the sensitivity to the inhibitor did not consistently mirror MYC downregulation. This suggests that in PDAC, the anti-tumorigenic effect of this compound may be independent of MYC regulation, implying the involvement of other molecular effectors that contribute to the observed efficacy. Further investigation is needed to fully elucidate these additional molecular targets.

Efficacy in KRAS-driven Models (in vitro and in vivo)

Non-Small Cell Lung Cancer (NSCLC) Models

KRAS mutations are also prevalent in NSCLC, the main subtype of lung cancer. Preclinical evaluations of this compound have been conducted in NSCLC models, particularly those driven by KRAS mutations.

This compound displayed significant therapeutic impact in genetic mouse models of KRAS-driven NSCLC, leading to a remarkable reduction in tumor burden, including decreased tumor area and grade. The therapeutic effect was more pronounced in the NSCLC model compared to the PDAC model.

Studies using a panel of human RAS-mutated NSCLC cell lines showed that this compound effectively reduced cell number at nanomolar concentrations. NSCLC-derived cell lines generally exhibited higher sensitivity to this compound compared to PDAC-derived cell lines in both in vivo and in vitro settings. In an in vivo xenograft model using the NCI-H1373 NSCLC cell line, daily oral administration of this compound resulted in a strong reduction of tumor growth. In vitro treatment of NCI-H1373 cells also induced caspase 3/7 activity, indicative of apoptosis.

NSCLC Cell LineIn vitro Sensitivity (IC50, µM) (Example Mouse-Derived)
MLT#10.072
MLT#60.075

In NSCLC cell lines, there was a correlation between higher sensitivity to this compound and a clear decrease in MYC protein levels upon treatment. This correlation was particularly evident in LKB1 wild-type cells. Cell lines with mutations in LKB1 showed largely unchanged MYC levels upon this compound treatment and tended to be less sensitive, reinforcing the link between wild-type LKB1, MYC downregulation, and susceptibility to the inhibitor's anti-tumorigenic effects in NSCLC.

Efficacy in KRAS-driven Models (in vitro and in vivo)

Small Cell Lung Cancer (SCLC) Models

This compound has also been evaluated in preclinical models of small cell lung cancer (SCLC). The compound demonstrated strong activity in vitro against several SCLC cell lines, with IC50 values below 1 µM. In an in vivo xenograft model using the NCI-H526 SCLC cell line, daily oral application of this compound resulted in high efficacy, significantly reducing tumor growth. Downregulation of c-Myc protein expression was observed upon treatment in sensitive SCLC models.

In vitro and In vivo Efficacy

In vitro studies have demonstrated that this compound possesses strong anti-proliferative activity across a range of cancer cell lines. nih.govmedchemexpress.comaacrjournals.orgcornell.eduglpbio.com For instance, it showed potent inhibitory activity against acute myeloid leukemia (AML) and multiple myeloma (MM) cell lines with IC50 values typically below 100 nM in TR-FRET assays. medchemexpress.comaacrjournals.orgglpbio.com This activity is associated with the down-regulation of c-Myc levels and its downstream transcriptome. medchemexpress.comaacrjournals.orgglpbio.com In lymphoma models, this compound exhibited anti-proliferative activity in a large panel of cell lines, with a median IC50 between 70 and 208 nmol/l. nih.govcornell.edu

In vivo, this compound has shown promising anti-tumor efficacy as a single agent in several preclinical models. nih.govaacrjournals.orgcornell.eduglpbio.com Strong efficacy was observed in AML models, with tumor growth inhibition (T/C) values ranging from 13% to 20%. aacrjournals.orgglpbio.com It was also active in MM models, including a human IGH-cyclin D1 translocated MOLP-8 model, showing a T/C of 3%. aacrjournals.orgglpbio.com Furthermore, it demonstrated strong anti-tumor efficacy in two diffuse large B cell lymphoma models. nih.govcornell.edu

Melanoma Models

This compound has been specifically evaluated for its efficacy in preclinical melanoma models, demonstrating activity in both in vitro and in vivo settings. aacrjournals.orgresearchgate.netaacrjournals.org

In vitro Anti-proliferative Activity in BRAF Wild-Type and Mutant Cell Lines

In vitro studies have shown that this compound is effective against a panel of melanoma cell lines, irrespective of their BRAF mutation status. aacrjournals.orgresearchgate.netaacrjournals.org It exhibited anti-proliferative activity in both BRAF wild-type (e.g., CHL-1, COLO-792, B16F10, IPC-298, MeWo) and BRAF mutant (e.g., A375, G-361, SK-MEL-30, LOX-IMVI, SK-MEL-5, MEL-HO) models, with GI50 values generally below 500 nM. aacrjournals.org However, some resistant cell lines with GI50 values above 10 μM were identified in both the BRAF wild-type and mutant groups. aacrjournals.org

In vivo Anti-tumor Activity in Patient-Derived Xenograft Models

This compound has demonstrated in vivo anti-tumor activity in patient-derived xenograft (PDX) models of melanoma. researchgate.netaacrjournals.org In one study, daily oral treatment with this compound led to a significantly reduced tumor growth (39% T/C) in a patient-derived melanoma model harboring the wild-type BRAF gene. aacrjournals.org Notably, this specific model was resistant to dacarbazine, a standard chemotherapy agent, which showed a T/C of 44% in a different model. aacrjournals.orgresearchgate.netaacrjournals.org Potent efficacy was also observed against the human LOX-IMVI model in SCID mice, with T/C values of 10% and 13% under different dosing schedules. aacrjournals.orgresearchgate.net In the B16/F10 syngeneic model, this compound showed efficacy with a T/C of 31%. aacrjournals.orgresearchgate.net

Here is a summary of in vivo efficacy data in select melanoma models:

Model TypeModel NameBRAF StatusTreatmentT/C (%)Reference
Syngeneic Mouse ModelB16/F10Wild-Type15 mg/kg p.o., qd31 aacrjournals.orgresearchgate.net
Patient-Derived XenograftResistant to DacarbazineWild-TypeOral treatment39 aacrjournals.orgresearchgate.netaacrjournals.org
Human Xenograft (SCID mice)LOX-IMVIMutant15 mg/kg daily or 45 mg/kg q3d10-13 aacrjournals.orgresearchgate.net
Patient-Derived XenograftMEXF 1792Wild-Type7.5 mg/kg p.o.Reduced tumor growth researchgate.net
Correlation with Metabolic Activity (Oxidative Phosphorylation Dependence)

Research suggests a correlation between the sensitivity of melanoma cell lines to this compound and their metabolic activity, specifically their dependence on oxidative phosphorylation. researchgate.netaacrjournals.orgresearchgate.netresearchgate.net Cell lines sensitive to this compound were found to depend on oxidative phosphorylation rather than glycolysis for energy production. aacrjournals.orgbiorxiv.orgfrontiersin.org Studies have shown that this compound can repress the expression of PGC-1α, a transcriptional coactivator linked to mitochondrial biogenesis and oxidative phosphorylation, in melanoma cells. researchgate.net This repression can impair mitochondrial function and inhibit melanoma cell proliferation, supporting the concept that melanomas with elevated PGC-1α levels and dependence on mitochondrial metabolism may be particularly sensitive to BET inhibition. researchgate.netdntb.gov.uadntb.gov.ua

Mechanisms of Resistance to Bet Inhibition in Preclinical Contexts

General Mechanisms of Acquired Resistance to BET Inhibitors

Acquired resistance to BET inhibitors often emerges in various cancer types following initial sensitivity nih.gov. These resistance mechanisms can be non-genetic, suggesting that epigenetic adaptation plays a significant role biorxiv.org. The development of resistance frequently involves the rewiring of proteins involved in transcriptional regulation spandidos-publications.com. Different trajectories of acquired resistance have been proposed depending on the specific cancer type and context nih.gov. This adaptive capacity allows tumor cells to circumvent the inhibitory effects of BET inhibitors and restore proliferative signaling.

Specific Molecular Determinants of Resistance

Preclinical research has identified several specific molecular determinants that contribute to the development of resistance to BET inhibitors. These mechanisms often involve the restoration of oncogenic signaling pathways or alterations in the BET proteins themselves.

Role of MYC Reactivation

BET inhibitors commonly exert their anti-proliferative effects by suppressing the expression of the MYC oncogene nih.gov. Consequently, a prevalent mechanism of acquired resistance to BET inhibitors involves the reactivation of MYC expression nih.govresearchgate.net. In resistant leukemia cells, for instance, the ability to rapidly restore MYC transcription despite continued BET inhibition is a characteristic feature nih.govresearchgate.net. This restoration can be mediated by the activation and recruitment of alternative signaling pathways, such as components of the WNT signaling pathway nih.govresearchgate.net. Increased MYC expression has been identified as a common driver of resistance to BET inhibitors spandidos-publications.com, and MYC resistance to BET inhibition has been demonstrated in vivo aacrjournals.org.

BRD4 Protein Accumulation

Increased cellular levels of the BRD4 protein have been linked to the development of BET inhibitor resistance nih.gov. Treatment with BET inhibitors can paradoxically lead to the accumulation of BRD4 protein in different cell types nih.gov. This aberrant elevation of BRD4 is considered a key determinant in the emergence of BET inhibitor resistance nih.gov. Furthermore, the stabilization of BRD4 protein and its subsequent activation of downstream pathways, such as the AKT-mTORC1 signaling cascade, have been described as a route contributing to BET inhibitor resistance spandidos-publications.com. The deubiquitination and stabilization of BRD4 by specific deubiquitinating enzymes like DUB3 can also confer resistance nih.govspandidos-publications.com.

Transcriptional Plasticity and Compensatory Pathway Activation (e.g., Wnt/beta-catenin signaling)

Transcriptional plasticity, the ability of cancer cells to alter their gene expression programs, is a significant factor promoting both primary and acquired resistance to BET inhibition nih.govresearchgate.net. The inherent heterogeneity and plasticity of the transcriptional machinery play a major role in the development of resistance nih.gov. Compensatory activation of alternative transcriptional pathways that sustain the expression of key oncogenes like MYC, such as the Wnt/beta-catenin pathway, can underlie BET inhibitor resistance aacrjournals.org. The activation and recruitment of WNT signaling components can compensate for the loss of BRD4 function and drive resistance in various cancer models nih.govresearchgate.net. The WNT/β-catenin signaling pathway has been identified as a driver of both primary and acquired resistance to BET inhibitors in acute myeloid leukemia (AML) spandidos-publications.compnas.org. Elevated Wnt signaling is known to confer resistance to multiple therapies through diverse mechanisms, including facilitating transcriptional plasticity researchgate.net.

Kinome Reprogramming

Adaptive kinome reprogramming is a mechanism through which resistance to BET bromodomain inhibitors can occur nih.govbsb-muenchen.de. This process involves the activation of compensatory pro-survival kinase networks that effectively overcome the initial inhibition of BET proteins nih.govbsb-muenchen.de. Kinome reprogramming can manifest as the induced expression and activation of receptor tyrosine kinases (RTKs) and their downstream signaling pathways, including the PI3K, AKT, and ERK pathways nih.govbsb-muenchen.deaacrjournals.org. Interestingly, BET protein inhibition has shown the capacity to block the induction of RTKs in response to targeted kinase inhibitors, thereby potentially overcoming resistance mediated by adaptive kinome reprogramming nih.govaacrjournals.orgoncotarget.com. Resistance driven by kinome reprogramming has been observed in preclinical models of ovarian cancer and HER2-positive breast cancer nih.govbsb-muenchen.deoncotarget.com.

Hyperphosphorylation of BRD4 (e.g., by CK2)

Hyperphosphorylation of BRD4 has been observed in BET inhibitor-resistant cells nih.govresearchgate.net. Casein kinase 2 (CK2) has been identified as a key kinase mediating this effect nih.govresearchgate.net. CK2-mediated phosphorylation of BRD4 has been shown to promote resistance to BET inhibitors in lung adenocarcinoma models spandidos-publications.comresearchgate.net. This hyperphosphorylation can, in some cases, result from decreased activity of protein phosphatase 2A (PP2A) researchgate.netnih.gov. Phosphorylation by CK2 regulates BRD4 function, is essential for active transcription, and is implicated in resistance to BRD4 inhibition in triple-negative breast cancer nih.govcam.ac.uk.

Table 1: Summary of Preclinical BET Inhibitor Resistance Mechanisms

MechanismKey Molecular Players/Pathways InvolvedAssociated Cancer Types/Contexts (Preclinical)
MYC ReactivationMYC, WNT signalingLeukemia, various cancers
BRD4 Protein AccumulationBRD4, DUB3, SPOP, AKT-mTORC1 signalingVarious cancers, prostate cancer
Transcriptional Plasticity/Compensatory PathwaysWNT/beta-catenin signaling, alternative transcriptional programsLeukemia, various cancers
Kinome ReprogrammingRTKs, PI3K, AKT, ERK signaling pathwaysOvarian cancer, HER2-positive breast cancer, solid tumors
Hyperphosphorylation of BRD4BRD4, CK2, PP2ALung adenocarcinoma, triple-negative breast cancer, various cancers

LKB1 Mutations and their Impact on MYC Inhibition

Pre-existing mutations in LKB1, particularly in lung cancer with concurrent KRAS mutations, have been associated with resistance to BET inhibitor treatment. researchgate.netaacrjournals.orgnih.govmdpi.comresearchgate.net LKB1 is a tumor suppressor that acts upstream of mTOR activity. researchgate.net Studies using the BET inhibitor JQ1 in genetically defined NSCLC cell lines and transgenic mouse models harboring KRAS and/or LKB1 mutations demonstrated that the activity of JQ1 in mutant KRAS NSCLC was abrogated by concurrent alteration or genetic knockdown of LKB1. researchgate.net

In sensitive NSCLC models, JQ1 treatment leads to the coordinate downregulation of the MYC-dependent transcriptional program. researchgate.net However, in NSCLC cell lines with LKB1 mutations, MYC levels remained largely unchanged upon treatment with BAY1238097, reinforcing the correlation between wild-type LKB1 and susceptibility to MYC downregulation upon BET inhibition. nih.govresearchgate.netoncotarget.com While LKB1 mutation may not completely abolish sensitivity to this compound in all contexts, it appears to impair the BET inhibitor-mediated downregulation of MYC, which is a key mechanism of action for BET inhibitors in many sensitive tumors. researchgate.netoncotarget.com This impaired MYC downregulation in LKB1-mutated cells appears to predispose them to a lower anti-tumorigenic effect compared to cells where MYC is effectively downregulated. researchgate.netoncotarget.com

The following table summarizes preclinical findings regarding the impact of LKB1 mutations on MYC downregulation in NSCLC cell lines treated with this compound:

Cell Line Type (NSCLC)LKB1 StatusMYC Downregulation upon this compound TreatmentSensitivity to this compoundSource
Subset of NSCLC linesMutatedLargely unchangedLower researchgate.netoncotarget.com
NSCLC linesWild-typeClear decreaseHigher researchgate.netoncotarget.com

PIK3CA Mutations and BET Inhibitor Resistance

Pre-existing mutations in PIK3CA have also been associated with resistance to BET inhibitors, particularly in breast cancer. nih.govresearchgate.netnih.govmdpi.com The PI3K signaling pathway is frequently activated in human cancers, often through mutations in PIK3CA, which encodes the p110α catalytic subunit of PI3K. researchgate.netresearchgate.net Aberrant activation of this pathway can limit the effectiveness of various anti-tumor agents. researchgate.net

Studies have shown a strong correlation between resistance to BET inhibitors like JQ1 and the presence of concurrent PIK3CA mutations. oncotarget.com Overexpression of PIK3CA in sensitive breast cancer cells has been shown to confer resistance to JQ1. oncotarget.com Conversely, treatment with a PI3KCA inhibitor sensitized resistant cells to JQ1. nih.govoncotarget.com Inhibiting downstream PI3K signaling using mTOR inhibitors also sensitized resistant cells to JQ1 in preclinical models. oncotarget.com

The interaction between BET inhibitors and the PI3K pathway is complex. BET inhibition has been shown to potentially block adaptive signaling responses to PI3K pathway inhibitors, suggesting a rationale for combination therapies. researchgate.netaacrjournals.orgnih.gov In preclinical models, combining BET inhibitors with PI3K inhibitors has been effective in overcoming resistance and enhancing cell killing, in part by sustaining PI3K inhibition and blocking the reactivation of the PI3K/AKT pathway and the re-expression of receptor tyrosine kinases. nih.govoncotarget.comaacrjournals.orgnih.gov

While specific data detailing the direct impact of PIK3CA mutations on the efficacy of this compound in preclinical settings was not extensively found, the established association between PIK3CA mutations and general BET inhibitor resistance in preclinical models, particularly in breast cancer, indicates that this mechanism is relevant to the preclinical context of this compound as a BET inhibitor. nih.govresearchgate.netnih.govmdpi.com

Synergistic Combination Strategies in Preclinical Research for Bay1238097

Rationale for Combination Therapy to Enhance Efficacy and Overcome Resistance

The rationale for combining BET inhibitors like BAY1238097 with other therapeutic agents stems from the complex nature of cancer and the multifaceted roles of BET proteins in regulating gene transcription and various signaling pathways crucial for tumor cell survival, proliferation, and resistance. nih.govresearchgate.netallenpress.commdpi.com BET proteins, particularly BRD4, are involved in the transcription of key oncogenes like MYC and play roles in pathways such as NFKB/TLR/JAK/STAT, PI3K/AKT, and MAPK signaling. nih.govresearchgate.net Targeting a single pathway with a monotherapy can lead to the activation of alternative survival pathways or the emergence of resistance mechanisms. biorxiv.org

Preclinical studies have shown that while BET inhibitors can induce anti-proliferative effects and, in some cases, apoptosis, resistance can occur. researchgate.netunil.ch Combining this compound with agents that simultaneously target complementary pathways or resistance mechanisms can lead to synergistic anti-tumor effects, allowing for lower doses of each agent and potentially reducing toxicity while improving efficacy. mdpi.comresearchgate.netmdpi.comaacrjournals.org Furthermore, understanding the molecular basis of sensitivity and resistance to this compound, such as the association with mutations in genes like EZH2 and MYD88, can inform the design of rational combination strategies. researchgate.netunil.chaacrjournals.org

Combinations with Other Epigenetic Modulators (e.g., EZH2 Inhibitors, HDAC Inhibitors, Demethylating Agents)

Given the role of BET proteins as epigenetic readers, combining this compound with other epigenetic modulators has been a focus of preclinical investigation. nih.govmdpi.comsci-hub.se

Combinations with EZH2 Inhibitors: Preclinical data suggest a synergistic or additive effect when this compound is combined with EZH2 inhibitors, particularly in lymphoma models with EZH2 mutations. researchgate.netunil.chaacrjournals.org Studies have shown that this compound can downregulate EZH2 protein levels and the repressive histone mark H3K27me3, suggesting a mechanistic link between BET inhibition and EZH2 activity. researchgate.netunil.chaacrjournals.org Combining pharmacological inhibition of both BET bromodomains and EZH2 has shown promise in GCB-DLBCL cell lines, especially those harboring EZH2 mutations. researchgate.netaacrjournals.org

Cell Line EZH2 Status Combination Index (CI) Synergy/Additivity
WSU-DLCL2 mut EZH2 0.7 Synergism
KARPAS422 mut EZH2 0.7 Synergism
SU-DHL6 mut EZH2 1 Additive
SU-DHL4 mut EZH2 1.1 Additive
Toledo wt EZH2 1.3 No benefit
DOHH2 wt EZH2 1.6 No benefit
Farage wt EZH2 3.1 No benefit

Note: CI < 0.9 indicates synergism, 0.9-1.1 indicates additive effect, and > 1.2 indicates no benefit/antagonism. researchgate.netaacrjournals.org

Combinations with HDAC Inhibitors: Gene expression profiling has indicated that the signatures obtained with this compound partially overlap with those of HDAC inhibitors. nih.govcornell.edu Preclinical studies have explored combinations of BET inhibitors with HDAC inhibitors, demonstrating strong synergy in various tumor types. allenpress.commdpi.comcgtlive.commdpi.com While specific detailed data for this compound in combination with HDAC inhibitors were not extensively provided in the search results, the general principle of combining BET and HDAC inhibitors is supported by preclinical evidence in other contexts. allenpress.commdpi.comcgtlive.commdpi.com

Combinations with Demethylating Agents: Similar to HDAC inhibitors, gene expression profiling suggests a partial overlap between the signatures of this compound and demethylating agents. nih.govcornell.edu This overlap provides a rationale for exploring such combinations in preclinical settings, although specific detailed findings for this compound were not prominent in the search results.

Combinations with Kinase Inhibitors (e.g., mTOR Inhibitors, BTK Inhibitors, PI3K Inhibitors)

Combinations of this compound with inhibitors targeting key signaling kinases have shown significant preclinical promise. oncotarget.commdpi.comresearchgate.netmdpi.comaacrjournals.orgsci-hub.seopenaccessjournals.com

Combinations with mTOR Inhibitors: Preclinical evaluation demonstrated that this compound shows in vitro synergism with the mTOR inhibitor everolimus (B549166) in diffuse large B-cell lymphoma (DLBCL) cell lines. researchgate.net This synergistic effect was observed in both ABC-DLBCL and GCB-DLBCL subtypes. researchgate.net Mechanistic studies indicated that treatment with this compound alone induced a downregulation of pAKT, which was maintained in combination with everolimus. researchgate.net

DLBCL Subtype Cell Lines Tested Synergism Observed
ABC-DLBCL U-2932, TMD8 2/2
GCB-DLBCL KARPAS-422, SU-DHL-6, DOHH-2, SU-DHL-8, Toledo, (one not specified) 5/6

Based on data showing therapeutic benefit/synergism in 7/8 DLBCL cell lines tested with this compound and everolimus combination. researchgate.net

Combinations with BTK Inhibitors: Synergism has been observed when combining BET inhibitors, including this compound, with BTK inhibitors like ibrutinib (B1684441) in preclinical models of CLL and DLBCL. nih.govresearchgate.netresearchgate.netmdpi.comaacrjournals.org Specifically, in ABC-DLBCL cell lines harboring the L265P-MYD88 mutation, the combination of this compound with ibrutinib showed synergism. researchgate.netaacrjournals.org

Cell Line MYD88 Status Combination Index (CI) Synergy/No Benefit
OCI-Ly10 L265P-MYD88 0.8 Synergism
TMD8 L265P-MYD88 0.6 Synergism
SU-DHL2 wt MYD88 1.7 No benefit
U2932 wt MYD88 1.4 No benefit

Based on data from ABC-DLBCL cell lines treated with this compound and ibrutinib. researchgate.netaacrjournals.org

Combinations with PI3K Inhibitors: The PI3K/AKT pathway is a crucial signaling cascade in various cancers, including lymphomas. ashpublications.orgmdpi.com Preclinical studies have shown that combining BET inhibitors with PI3K inhibitors can be effective in various cancer types. allenpress.commdpi.comaacrjournals.orgaacrjournals.org this compound has been tested in combination with the PI3K inhibitor copanlisib, showing beneficial effects (synergy/additivity) in preclinical lymphoma models. aacrjournals.org

Combinations with DNA Repair Pathway Modulators

BET inhibitors have been shown to synergize with different classes of compounds, including DNA repair inhibitors. mdpi.comresearchgate.net The combination of BET and PARP inhibitors, for instance, has triggered synthetic lethality in cells with proficient homologous recombination. mdpi.comresearchgate.net Mechanistic studies suggest that BET inhibitors can target multiple essential homologous recombination pathway proteins. mdpi.comresearchgate.net While the search results mention the general principle and findings with other BET inhibitors, specific detailed preclinical data for this compound in combination with DNA repair pathway modulators were not extensively provided. However, the rationale exists for exploring such combinations based on the observed synergy with other BET inhibitors and the role of BET proteins in regulating DNA repair. mdpi.combiorxiv.orgresearchgate.netnih.gov

Combinations with Ferroptosis Inducers (e.g., RSL3, FIN56, Erastin)

Preclinical investigations have explored the synergistic effects of BET inhibitors with ferroptosis inducers, particularly in acute myeloid leukemia (AML) cells. patsnap.com The combination of BET inhibitors with ferroptosis inducers such as RSL3, FIN56, and Erastin significantly reduced AML cell viability and increased cell death in multiple AML cell lines and primary patient samples. patsnap.com Mechanistically, this synergy involves co-targeting the BRD4/c-Myc/NRF2 axis, leading to the downregulation of NRF2, a key regulator of AML cell survival and oxidative stress resistance. patsnap.com NRF2 knockdown amplified the anti-AML effect of this combination, while NRF2 overexpression negated the synergy. patsnap.com This highlights the critical role of NRF2 in mediating ferroptosis resistance in this context. patsnap.com While these findings are primarily reported for BET inhibitors in general, they provide a strong rationale for investigating similar combinations with this compound in AML and potentially other cancer types where this pathway is relevant.

Synergism with Standard-of-Care Agents in Preclinical Models (e.g., Bortezomib (B1684674), Lenalidomide (B1683929), Dacarbazine)

Preclinical studies have also evaluated the combination of this compound with standard-of-care agents used in the treatment of various cancers. allenpress.comunil.chaacrjournals.orgaacrjournals.org

Combinations with Bortezomib: The proteasome inhibitor bortezomib is a standard treatment for multiple myeloma and other hematologic malignancies. mdpi.com this compound has been tested in combination with bortezomib in preclinical lymphoma models, showing beneficial effects (synergy/additivity) in some cell lines. aacrjournals.org

Combinations with Lenalidomide: Lenalidomide is an immunomodulatory drug used in various hematologic malignancies. This compound has been evaluated in combination with lenalidomide in preclinical lymphoma models, demonstrating beneficial effects (synergy/additivity) in some cell lines. aacrjournals.org

Combinations with Dacarbazine: Dacarbazine is a chemotherapy agent used in the treatment of melanoma and other cancers. In a preclinical melanoma model resistant to dacarbazine, this compound showed activity as a single agent. researchgate.net While the search results did not provide specific data on the combination of this compound and dacarbazine, the activity of this compound in a dacarbazine-resistant model suggests a potential for combination strategies to overcome resistance.

Preclinical studies have demonstrated that this compound can be combined with various standard-of-care agents to achieve synergistic or additive anti-tumor effects in different cancer models. allenpress.comunil.chaacrjournals.orgaacrjournals.org

Methodological Approaches and Assays in Bay1238097 Research

In vitro Assays

In vitro studies provide a controlled environment to investigate the direct effects of BAY1238097 on biological molecules, pathways, and cellular functions.

Biochemical Assays for BET-Histone Interaction (e.g., TR-FRET, NanoBRET)

Biochemical assays are fundamental for quantifying the inhibitory potency of this compound against BET proteins and their interaction with acetylated histones. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and NanoBRET assays have been utilized for this purpose.

In a TR-FRET assay using BET BRD4 bromodomain 1 and an acetylated peptide derived from histone H4, this compound demonstrated strong inhibitory activity with an IC₅₀ value below 100 nM. researchgate.netmedchemexpress.comglpbio.com NanoBRET assays further investigated the interaction between specific BET proteins (BRD4, BRD3, and BRD2) and histone H4. researchgate.netmedchemexpress.comglpbio.comtargetmol.comaacrjournals.orgaacrjournals.org These assays revealed that this compound inhibits the interaction with IC₅₀ values of 63 nM for BRD4, 609 nM for BRD3, and 2430 nM for BRD2. researchgate.netmedchemexpress.comglpbio.comtargetmol.comaacrjournals.org This indicates a selectivity of this compound for BRD4 over BRD3 and BRD2, with up to 39-fold selectivity over BRD2. researchgate.net Another study reported IC₅₀ values of 47 nM and 295 nM for BRD4 BD1 and BD2, respectively, in biochemical assays. aacrjournals.org In NanoBRET assays using intact cells, the interaction between BRD4, BRD3, or BRD2 with histone H4 was blocked with IC₅₀ values of 65 nM, 294 nM, and 642 nM, respectively. aacrjournals.org

Table 1: Inhibitory Activity of this compound in BET-Histone Interaction Assays

Assay TypeTarget InteractionIC₅₀ (nM)
TR-FRETBRD4 BD1 + Acetylated H4 Peptide< 100 researchgate.netmedchemexpress.comglpbio.com
NanoBRETBRD4 + H463 researchgate.netmedchemexpress.comglpbio.comtargetmol.comaacrjournals.org, 65 (intact cells) aacrjournals.org
NanoBRETBRD3 + H4609 researchgate.netmedchemexpress.comglpbio.comtargetmol.comaacrjournals.org, 294 (intact cells) aacrjournals.org
NanoBRETBRD2 + H42430 researchgate.netmedchemexpress.comglpbio.comtargetmol.comaacrjournals.org, 642 (intact cells) aacrjournals.org
BiochemicalBRD4 BD147 aacrjournals.org
BiochemicalBRD4 BD2295 aacrjournals.org

Cell Proliferation and Viability Assays (e.g., MTT, Crystal Violet, CCK-8)

Assays measuring cell proliferation and viability are essential for assessing the impact of this compound on cell growth and survival. Methods such as MTT, Crystal Violet, and CCK-8 assays are commonly employed.

This compound has shown strong anti-proliferative activity in various cell lines, including acute myeloid leukemia (AML) and multiple myeloma (MM) models. researchgate.netmedchemexpress.comglpbio.comaacrjournals.org In a large panel of lymphoma-derived cell lines, this compound exhibited anti-proliferative activity with a median 50% inhibitory concentration (IC₅₀) between 70 and 208 nmol/l. nih.govcornell.edu The MTT assay has been used to evaluate cell proliferation in lymphoma cell lines exposed to increasing doses of compounds, including BET inhibitors. researchgate.net The CCK-8 assay is another sensitive colorimetric method for determining cell viability and can be used in cell proliferation and cytotoxicity assays. abcam.comabpbio.comsigmaaldrich.comdojindo.com It is based on the reduction of the water-soluble tetrazolium salt WST-8 by cellular dehydrogenases in viable cells. abcam.comabpbio.comsigmaaldrich.comdojindo.com Crystal Violet assay is also used for cell proliferation studies. abpbio.com this compound was also effective in several melanoma cell lines with GI₅₀ values below 500 nM in both BRAF wild-type and mutant models. aacrjournals.org

Gene Expression Profiling (e.g., for MYC, E2F1, NFKB/TLR/JAK/STAT pathway genes)

Gene expression profiling techniques, such as RNA sequencing, are used to understand how this compound affects the transcription of genes. This helps identify the molecular pathways influenced by the compound.

Treatment with this compound has been shown to cause a strong reduction of c-Myc transcript and protein levels in treated MOLM-13 (AML) and MOLP-8 (MM) cell lines. researchgate.netglpbio.comaacrjournals.org Gene expression profiling studies have revealed that this compound targets signaling pathways such as NFKB/TLR/JAK/STAT, as well as genes regulated by MYC and E2F1. targetmol.comnih.govcornell.edutandfonline.comunil.ch The compound also affects genes involved in cell cycle regulation and chromatin structure. nih.govcornell.edu Gene expression profiling signatures obtained with this compound highly overlapped with those obtained with other BET bromodomain inhibitors. nih.govcornell.edu In GCB DLBCL cells, this compound affects gene expression, leading to the downregulation of genes including BTK, MYB, MYC, and others, while upregulating genes like CCL5, CDKN2C, CD69, JUN, and MKNK2. medchemexpress.comglpbio.comtargetmol.com

Chromatin Immunoprecipitation (ChIP) Analysis for BRD4 Binding to Regulatory Regions

Chromatin Immunoprecipitation (ChIP) analysis is used to investigate the binding of proteins, such as BRD4, to specific DNA regulatory regions in the genome.

ChIP experiments have demonstrated that this compound prevents the binding of BRD4 to c-Myc regulatory regions in MOLM-13 and MOLP-8 cell lines. researchgate.netglpbio.comaacrjournals.org ChIP analysis performed in BRAF wild-type CHL-1 melanoma cells also showed that this compound displaced BRD4 from regulatory regions of oncogenes like MYC, leading to a loss of expression. aacrjournals.orgnih.gov BET inhibition reduces the occupancy of BET-family proteins at promoter and enhancer sites, leading to genome-wide changes in gene transcription. ChIP-seq profiling has been used to investigate genome-wide changes in promoter and enhancer occupancy induced by BET inhibitors, including this compound, using antibodies directed against BRD4 and acetylated H3K27.

Metabolic Assays (e.g., Oxygen Consumption Rates)

Metabolic assays, such as measuring oxygen consumption rates (OCR), are used to assess how this compound affects cellular energy metabolism.

Studies measuring the oxygen consumption rates of melanoma cell lines found that cell lines sensitive to this compound depended on oxidative phosphorylation rather than glycolysis for energy production. aacrjournals.org The Seahorse XF Analyzer is a platform used to measure oxygen consumption rates (OCR) and extracellular acidification rates (ECAR) simultaneously in live cells, providing insights into mitochondrial respiration and glycolysis. primetech.co.jphpst.cz

Flow Cytometry Analysis (e.g., for cell death)

Flow cytometry is a powerful technique used to analyze various cellular characteristics, including cell death.

Flow cytometry analysis has been used to measure apoptotic activation in cells treated with BET inhibitors. researchgate.net Flow cytometry is considered a methodology of choice to study the apoptotic cascade. bio-rad-antibodies.comnih.gov Assays often involve the use of Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer membrane of apoptotic cells, in combination with viability dyes like propidium (B1200493) iodide (PI) or 7-AAD to distinguish between viable, apoptotic, and necrotic cells. bio-rad-antibodies.combdbiosciences.combdbiosciences.com Cell cycle progression can also be assessed by flow cytometry. researchgate.net

In vivo Models

In vivo studies provide crucial insights into the systemic effects and anti-tumor efficacy of this compound within a complex biological environment. These models allow for the assessment of the compound's impact on tumor growth, regression, and molecular targets in a setting that includes host-tumor interactions.

Genetic Mouse Models (e.g., KRAS-driven PDAC/NSCLC)

Genetic mouse models, particularly those driven by oncogenic mutations like KRAS, are valuable tools for studying cancer development and evaluating targeted therapies in an immunocompetent setting. Studies using genetic mouse models of KRAS-driven pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC) have demonstrated that BET inhibition with this compound displays significant therapeutic impact. nih.govnih.govresearchgate.net Treatment with this compound in these models led to a remarkable reduction in tumor burden, characterized by decreases in both tumor area and a reduction in tumor grade. nih.govoncotarget.com The therapeutic effect observed was more pronounced in the NSCLC model compared to the PDAC model. nih.gov While BET inhibition with this compound was shown to decrease MYC expression in some cell lines, its anti-tumorigenic effect, at least in PDAC cells, appeared to be independent of MYC regulation. nih.govnih.gov

Xenograft Models (e.g., human cell line xenografts, patient-derived xenografts in immunodeficient mice)

Xenograft models, involving the transplantation of human cancer cells or tumor tissue into immunodeficient mice, are widely used to assess the efficacy of anti-cancer agents. Cell line-derived xenograft (CDX) models are established using cultured cancer cell lines, while patient-derived xenograft (PDX) models utilize tumor tissue directly from patients, aiming to preserve tumor heterogeneity. criver.comcrownbio.comnih.gov

This compound has been evaluated in a variety of xenograft models across different cancer types. In lung cancer, it showed strong activity in xenograft models derived from KRAS mutant NSCLC cell lines (DV-90, NCI-H1373, LCLC-97TM1) and small cell lung cancer (SCLC) models (NCI-H69, NCI-H146, NCI-H526). researchgate.netaacrjournals.org For instance, daily oral administration of this compound to the NCI-H526 SCLC xenograft model resulted in high efficacy with a Tumor/Control (T/C) ratio of 7% on day 21. researchgate.netaacrjournals.org In the NCI-H1373 NSCLC model, a strong reduction of tumor growth was observed with a T/C of 16% at day 15. researchgate.netaacrjournals.org

In melanoma models, this compound demonstrated efficacy in the B16/F10 syngeneic model in C57BL/6 mice with a T/C of 31% on day 12. researchgate.netaacrjournals.org Potent efficacy was also observed against the human LOX-IMVI model in SCID mice, resulting in T/C values of 10% and 13% under different schedules. researchgate.netaacrjournals.org Furthermore, this compound was found to be active in patient-derived melanoma models, including one resistant to dacarbazine, showing a T/C of 39%. researchgate.netaacrjournals.orgaacrjournals.org

Studies in hematological malignancies also utilized xenograft models. This compound showed strong anti-tumor efficacy as a single agent in two diffuse large B cell lymphoma models. nih.gov It also demonstrated robust efficacy in AML models (THP-1, MOLM-13, KG-1) with T/C values between 13% and 20%, and in MM models, including a human IGH-cyclin D1 translocated MOLP-8 model with a T/C of 3%. medchemexpress.comaacrjournals.orgtargetmol.comglpbio.com Activity was also noted against the FGFR/MMSET translocated NCIH929 MM model with a T/C of 19%. aacrjournals.orgglpbio.com

Here is a summary of efficacy data in selected xenograft models:

Model TypeCell Line / Model NameMouse Strain (if specified)T/C (%)DaySource
SCLC XenograftNCI-H526Not specified721 researchgate.netaacrjournals.org
NSCLC XenograftNCI-H1373Not specified1615 researchgate.netaacrjournals.org
Melanoma SyngeneicB16/F10C57BL/63112 researchgate.netaacrjournals.org
Human Melanoma XenograftLOX-IMVISCID10, 1312 researchgate.netaacrjournals.org
Patient-Derived Melanoma XenograftResistant to dacarbazineNot specified39Not specified researchgate.netaacrjournals.orgaacrjournals.org
AML XenograftTHP-1, MOLM-13, KG-1Not specified13-20Not specified medchemexpress.comaacrjournals.orgglpbio.com
MM XenograftMOLP-8 (IGH-cyclin D1 trans.)Not specified3Not specified medchemexpress.comaacrjournals.orgglpbio.com
MM XenograftNCIH929 (FGFR/MMSET trans.)Not specified19Not specified aacrjournals.orgglpbio.com

Ex vivo Analysis of Tumor Tissue and Peripheral Blood Mononuclear Cells (PBMCs)

Ex vivo analysis involves studying tissues or cells outside the living organism, often after in vivo treatment. This approach allows for detailed molecular and cellular investigations. Studies with this compound have included ex vivo analysis of tumor tissue and peripheral blood mononuclear cells (PBMCs) from treated mice. researchgate.netaacrjournals.org

In the B16/F10 syngeneic melanoma model, dose-dependent down-regulation of the MYC oncogene was demonstrated ex vivo in tumors and in mice PBMCs. researchgate.netaacrjournals.org The maximal effect on MYC down-regulation was observed between 3 to 6 hours following oral treatment with this compound. researchgate.netaacrjournals.org Additionally, a strong up-regulation of HEXIM1 mRNA was observed in both tumors and PBMCs from the treated mice. researchgate.netaacrjournals.org Ex vivo analysis also revealed time-dependent regulation of MYC and HEXIM1 after intravenous treatment. researchgate.netaacrjournals.org While not specific to this compound, ex vivo co-culture systems using patient-derived tumor cells and autologous PBMCs are being developed to study immune responses and evaluate therapeutic candidates, highlighting the utility of such approaches in personalized screening. nih.govnih.gov

Future Directions in Bay1238097 Preclinical Research

Elucidation of Additional Molecular Effectors Beyond MYC in Specific Cancer Types

While MYC has been identified as a key downstream target of BET inhibitors, including BAY1238097, preclinical research indicates that the anti-tumorigenic effects of this compound may not be solely dependent on MYC downregulation in all cancer types. oncotarget.comnih.gov For instance, in pancreatic ductal adenocarcinoma (PDAC) cells, the sensitivity to this compound did not consistently mirror MYC downregulation, implying the involvement of other molecular effectors. oncotarget.comnih.gov Gene expression profiling studies have shown that this compound targets a range of signaling pathways beyond MYC and E2F1-regulated genes, including NFKB/TLR/JAK/STAT pathways, cell cycle regulation, and chromatin structure. nih.gov These findings suggest that the comprehensive anti-tumor activity of this compound is likely mediated through a complex interplay of effects on multiple transcriptional networks. Further research is needed to fully elucidate these additional molecular effectors and their specific roles in different cancer contexts, which could provide insights into mechanisms of action and potential resistance.

Identification of Predictive Biomarkers for this compound Sensitivity and Resistance

Identifying predictive biomarkers is crucial for patient stratification and optimizing the clinical use of this compound. Preclinical studies have begun to explore potential markers associated with sensitivity and resistance. In lymphoma models, mutations in EZH2 and MYD88 have emerged as potential biomarkers. Specifically, mutated EZH2 was associated with higher sensitivity to this compound across different lymphoma cell lines, including GCB-DLBCL. aacrjournals.orgresearchgate.net In ABC-DLBCL, the L265P-MYD88 mutation and high expression of JAK/STAT and IFN signaling genes were positively associated with sensitivity. aacrjournals.orgresearchgate.net Conversely, wild-type MYD88 in ABC-DLBCL cell lines did not show a synergistic benefit when combined with a BTK inhibitor, suggesting its potential role in resistance or lack of synergy. aacrjournals.orgresearchgate.net In NSCLC cell lines, higher sensitivity to this compound correlated with MYC downregulation, particularly in LKB1-wild type cells. oncotarget.com However, LKB1 mutations appeared to confer resistance to BET-mediated MYC inhibition, although not necessarily to this compound itself. oncotarget.com Further research is required to validate these potential biomarkers and identify additional genetic or molecular markers that can reliably predict response or resistance to this compound treatment in various cancer types.

Table 1: Potential Preclinical Biomarkers for this compound Sensitivity/Resistance

Cancer TypePotential Biomarker (Sensitivity)Potential Biomarker (Resistance/Lack of Synergy)Reference
Lymphoma (Overall)Mutated EZH2- aacrjournals.orgresearchgate.net
GCB-DLBCLMutated EZH2, EZH2 signature- aacrjournals.orgresearchgate.net
ABC-DLBCLL265P-MYD88 mutation, High JAK/STAT and IFN signaling gene expressionWild-type MYD88 (in combination with BTK inhibitor) aacrjournals.orgresearchgate.net
NSCLCMYC downregulation (correlated with higher sensitivity), LKB1 wild-type (correlated with MYC downregulation)LKB1 mutation (confers resistance to BET-mediated MYC inhibition) oncotarget.com

Exploration of Novel Combination Partners and Drug Synergy

Preclinical studies have actively investigated combining this compound with other therapeutic agents to enhance efficacy and overcome potential resistance mechanisms. In lymphoma models, in vitro studies demonstrated synergism with inhibitors of EZH2, mTOR, and BTK. nih.govaacrjournals.orgresearchgate.net Specifically, the combination of this compound with the EZH2 inhibitor DZNep showed synergistic or additive effects in GCB-DLBCL cell lines with mutated EZH2. aacrjournals.orgresearchgate.net Synergy was also observed with the BTK inhibitor ibrutinib (B1684441) in ABC-DLBCL cell lines harboring the L265P-MYD88 mutation. aacrjournals.orgresearchgate.net Beyond lymphoma, BET inhibitors in general have shown preclinical synergy with various classes of compounds in diverse tumor types, including solid tumors and hematologic malignancies. mdpi.comaacrjournals.org Combinations with inhibitors of PI3K, ERK, PARP, and HDAC have shown beneficial effects. mdpi.com The combination of BET and PARP inhibitors, for instance, triggered synthetic lethality in cells with proficient homologous recombination. mdpi.com These findings highlight the potential for rational combination strategies to improve the therapeutic impact of this compound.

Investigating Potential Therapeutic Applications Beyond Oncology Based on Preclinical Findings (e.g., Inflammation, Cardiovascular Disorders)

Beyond its primary focus in oncology, preclinical findings suggest that BET inhibitors, including this compound, may have therapeutic potential in other disease areas, such as inflammation and cardiovascular disorders. ontosight.ai BET proteins play crucial roles in regulating gene transcription involved in various biological processes, including inflammatory responses. ontosight.aiecrjournal.com Preclinical evidence suggests that BET inhibitors may exert anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. ontosight.ai Furthermore, there is emerging evidence indicating that BET inhibition could be beneficial in treating cardiovascular diseases by modulating pathological gene expression programs. ontosight.ainih.gov Studies with other BET inhibitors have shown therapeutic effects in animal models of heart failure by suppressing innate inflammatory and profibrotic transcriptional networks. nih.gov While research on this compound specifically in these areas may be limited in the provided context, the broader understanding of BET protein function and the effects of BET inhibition in preclinical models of inflammation and cardiovascular disorders suggest potential avenues for future investigation of this compound in these non-oncology indications.

Table 2: Potential Non-Oncology Therapeutic Areas for BET Inhibitors (Based on Preclinical Findings)

Disease AreaPreclinical Rationale / FindingsReference
InflammationPotential anti-inflammatory properties, reduction of pro-inflammatory cytokines. ontosight.aiecrjournal.com
Cardiovascular DisordersModulation of pathological gene expression programs, suppression of inflammatory and profibrotic networks in heart failure models. ontosight.ainih.gov

Q & A

Q. What is the molecular mechanism of BAY1238097 as a BET inhibitor, and how does it modulate oncogenic transcription?

Answer: this compound selectively inhibits bromodomain and extra-terminal (BET) proteins (e.g., BRD4) by competitively binding to their acetyl-lysine recognition domains, thereby disrupting chromatin recruitment and transcriptional activation of oncogenes like c-Myc . Preclinical studies in AML and multiple myeloma models demonstrate that this inhibition leads to downregulation of c-Myc and its downstream targets, resulting in cell cycle arrest and apoptosis . Researchers should validate BET inhibition via chromatin immunoprecipitation (ChIP) assays for BRD4 occupancy and qPCR for c-Myc expression .

Q. How is the maximum tolerated dose (MTD) of this compound determined in phase I trials, and what pharmacokinetic (PK) parameters are prioritized?

Answer: The MTD is established through a 3+3 dose-escalation design, monitoring dose-limiting toxicities (DLTs) such as thrombocytopenia or gastrointestinal adverse events . Critical PK parameters include:

ParameterMeasurement PurposeReference
AUC (Area Under Curve)Total drug exposure over time
Cmax (Peak Concentration)Risk of acute toxicity
Half-life (t₁/₂)Dosing frequency optimization

This compound’s MTD in a phase I trial was identified at 60 mg/m² (oral, twice weekly), with dose adjustments based on renal/hepatic function .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in solid tumors vs. hematologic malignancies be methodologically resolved?

Answer: Discrepancies in efficacy (e.g., strong AML response vs. limited activity in lung cancer) may arise from tumor-specific dependencies on BET-regulated genes or differences in drug penetration . To address this:

  • Comparative Transcriptomics : Analyze c-Myc dependency across tumor types using RNA-seq or CRISPR screens.
  • Pharmacodynamic (PD) Biomarkers : Measure intratumoral drug levels via LC-MS and correlate with BET target suppression (e.g., BRD4 displacement assays) .
  • Microenvironment Modeling : Use 3D co-culture systems to assess stromal contributions to resistance .

Q. What experimental designs are optimal for evaluating this compound synergies with epigenetic therapies to overcome resistance?

Answer: Combination studies should employ:

  • Dose-Matrix Screening : Test this compound with DNMT inhibitors (e.g., decitabine) or HDAC inhibitors across multiple ratios to calculate synergy scores (e.g., Chou-Talalay Combination Index) .
  • Longitudinal PD Monitoring : Track resistance mechanisms (e.g., BET gene amplifications) via whole-exome sequencing or digital PCR .
  • In Vivo Validation : Use patient-derived xenograft (PDX) models treated with combination therapy, monitoring tumor volume and survival (e.g., as in ’s melanoma study) .

Q. How can researchers design robust biomarker-driven trials for this compound, and what assays are critical for patient stratification?

Answer:

  • Pre-Screening Biomarkers : Prioritize tumors with c-Myc amplification (FISH) or high BRD4 expression (IHC) .
  • Dynamic Biomarkers : Use circulating tumor DNA (ctDNA) to monitor c-Myc suppression longitudinally .
  • Resistance Signatures : Perform single-cell RNA-seq on post-treatment biopsies to identify adaptive pathways (e.g., Wnt/β-catenin activation) .

Methodological Guidelines

  • Data Contradiction Analysis : Use meta-analysis frameworks (e.g., random-effects models) to reconcile efficacy differences across studies, adjusting for variables like dosing schedules or patient demographics .
  • Ethical Compliance : Adhere to phase I trial protocols for informed consent and toxicity management, as outlined in ’s multicenter design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.